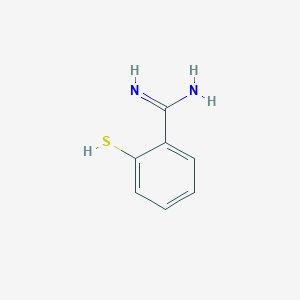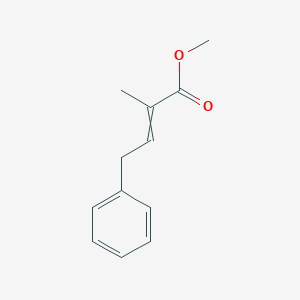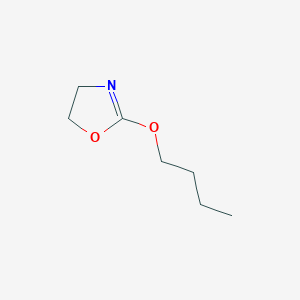
2-Butoxy-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. Oxazoles are significant in various fields, including medicinal chemistry, due to their presence in many natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach uses fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often involve room temperature synthesis with specific reagents to ensure stereospecificity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This approach enhances safety and efficiency compared to batch synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation and alkenylation reactions catalyzed by palladium complexes.
Cycloaddition: Reactions with dienophiles to form pyridine or furan derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium-catalyzed reactions using task-specific phosphine ligands.
Cycloaddition: Dienophiles in the presence of electron-donating substituents.
Major Products
The major products formed from these reactions include various substituted oxazoles, pyridine, and furan derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butoxy-4,5-dihydro-1,3-oxazole has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butoxy-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activity and reactivity in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Butoxy-4,5-dihydro-1,3-oxazole can be compared with other oxazole derivatives such as:
Isoxazole: Known for its antibacterial and anti-inflammatory activities.
1,2,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including anticancer and antidiabetic properties.
1,3,4-Oxadiazole: Used in the design of anticancer pharmacophores targeting various enzymes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
79493-65-5 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-butoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3 |
InChI-Schlüssel |
JUDSDRJLVSYYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



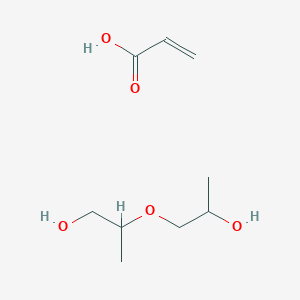
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
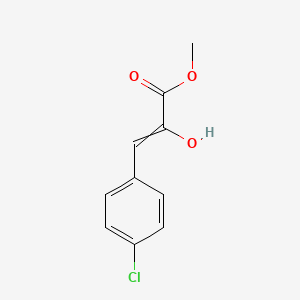
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
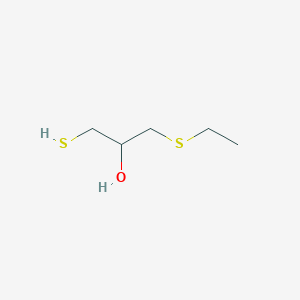
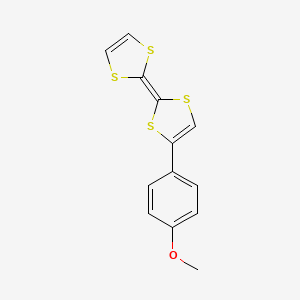
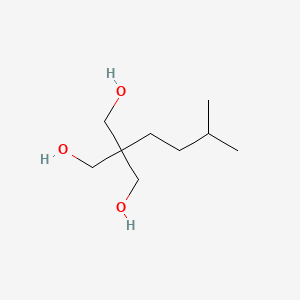
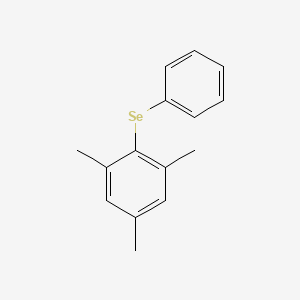
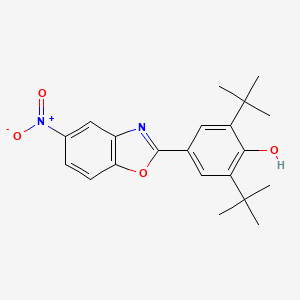
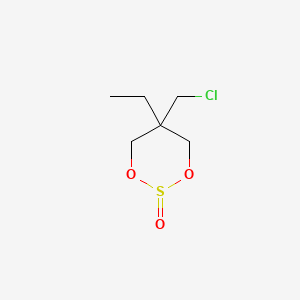
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
